Chemical structure and properties of Xanthine oxidase-IN-8.
Chemical structure and properties of Xanthine oxidase-IN-8.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xanthine Oxidase-IN-8, also identified as Icarisids J, is a novel prenylflavonol glycoside isolated from the leaves of Cyclocarya paliurus. It has demonstrated notable inhibitory activity against xanthine oxidase, a key enzyme in purine metabolism. This document provides a comprehensive overview of the currently available technical information regarding Xanthine Oxidase-IN-8, including its chemical structure, physicochemical properties, and its inhibitory effects on xanthine oxidase. Detailed experimental protocols for assessing xanthine oxidase inhibition are also provided, alongside a discussion of the potential, yet unconfirmed, signaling pathways it may influence based on the activities of structurally related compounds.
Chemical Structure and Physicochemical Properties
Initial investigations have identified Xanthine Oxidase-IN-8 as a prenylflavonol glycoside. While the exact, confirmed chemical structure from the primary literature remains elusive, it is referred to as "compound 7" in a key study identifying its xanthine oxidase inhibitory activity. Based on this study, its IC50 value has been determined, providing a quantitative measure of its potency. The molecular formula has been reported as C44H58O23, with a molar mass of 954.92 g/mol .[1]
Table 1: Physicochemical Properties of Xanthine Oxidase-IN-8
| Property | Value | Source |
| Alternate Names | Icarisids J, Compound 7 | [2][3] |
| CAS Number | 2571069-66-2 | [1] |
| Molecular Formula | C44H58O23 | [1] |
| Molar Mass | 954.92 g/mol | [1] |
| Class | Prenylflavonol Glycoside | |
| Source | Cyclocarya paliurus | |
| Reported Activity | Xanthine Oxidase Inhibitor | [2][3] |
A definitive visualization of the chemical structure is pending access to the full-text publication describing its isolation and characterization.
Biological Activity: Xanthine Oxidase Inhibition
Xanthine Oxidase-IN-8 has been identified as an inhibitor of xanthine oxidase (XO), an enzyme that plays a crucial role in the metabolic pathway that converts purines into uric acid. The overproduction of uric acid can lead to hyperuricemia, a condition that is a precursor to gout. By inhibiting xanthine oxidase, compounds like Xanthine Oxidase-IN-8 can reduce the production of uric acid, representing a potential therapeutic strategy for the management of gout and other conditions associated with hyperuricemia.
Table 2: In Vitro Inhibitory Activity of Xanthine Oxidase-IN-8
| Parameter | Value |
| Target Enzyme | Xanthine Oxidase (XOD) |
| IC50 | 29.71 µM[2][3][4] |
The IC50 value of 29.71 µM indicates that Xanthine Oxidase-IN-8 is a moderately potent inhibitor of the enzyme.
Potential Signaling Pathways
Direct studies on the signaling pathways modulated by Xanthine Oxidase-IN-8 are not yet available. However, based on the known activities of other structurally related prenylflavonoids and glycosides, several potential pathways can be hypothesized. It is crucial to note that the following pathways are speculative and require experimental validation for Xanthine Oxidase-IN-8.
Flavonoids have been reported to influence a variety of signaling cascades, including:
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MAPK (Mitogen-Activated Protein Kinase) Pathway: Often involved in cellular processes like proliferation, differentiation, and apoptosis.
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PI3K/Akt Pathway: A critical pathway in regulating cell survival, growth, and metabolism.
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NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: A key regulator of inflammatory responses.
Experimental Protocols
The following provides a detailed methodology for a typical in vitro xanthine oxidase inhibition assay, based on established protocols for flavonoids. This protocol can be adapted for the characterization of Xanthine Oxidase-IN-8.
Xanthine Oxidase Inhibition Assay Protocol
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against xanthine oxidase.
Principle: The activity of xanthine oxidase is determined by measuring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid from the substrate xanthine. The inhibitory effect of the test compound is quantified by measuring the reduction in uric acid formation.
Materials:
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Xanthine oxidase (from bovine milk)
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Xanthine
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Potassium phosphate buffer (e.g., 50 mM, pH 7.5)
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Test compound (Xanthine Oxidase-IN-8)
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Allopurinol (positive control)
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Dimethyl sulfoxide (DMSO) for dissolving compounds
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96-well UV-transparent microplates
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Microplate spectrophotometer
Procedure:
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Preparation of Reagents:
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Prepare a stock solution of xanthine oxidase in potassium phosphate buffer.
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Prepare a stock solution of xanthine in potassium phosphate buffer. Note: Xanthine may require gentle heating and/or the addition of a small amount of NaOH to dissolve completely, followed by pH adjustment.
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Prepare stock solutions of the test compound and allopurinol in DMSO.
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Prepare serial dilutions of the test compound and allopurinol in potassium phosphate buffer.
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Assay Workflow:
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In a 96-well plate, add the following to each well in the specified order:
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Potassium phosphate buffer
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Test compound solution at various concentrations (or allopurinol for the positive control, or buffer for the negative control).
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Xanthine oxidase solution.
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Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
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Initiate the enzymatic reaction by adding the xanthine solution to all wells.
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Immediately measure the absorbance at 295 nm at time zero and then monitor the change in absorbance over a set period (e.g., 10-30 minutes) using the kinetic mode of the microplate reader.
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Data Analysis:
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Calculate the rate of uric acid formation (the change in absorbance per minute) for each concentration of the inhibitor.
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Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] * 100
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Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
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Determine the IC50 value by fitting the data to a suitable dose-response curve.
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Conclusion and Future Directions
Xanthine Oxidase-IN-8 (Icarisids J) is a promising natural product with demonstrated inhibitory activity against xanthine oxidase. Its identification as a prenylflavonol glycoside from Cyclocarya paliurus opens avenues for further investigation into its therapeutic potential, particularly for conditions related to hyperuricemia.
Future research should prioritize the definitive elucidation and publication of its chemical structure. Subsequent studies should focus on:
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In vivo efficacy studies: To determine its effectiveness in animal models of gout and hyperuricemia.
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Mechanism of action studies: To elucidate the precise binding mode to xanthine oxidase and to explore its effects on relevant cellular signaling pathways.
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Pharmacokinetic and safety profiling: To assess its absorption, distribution, metabolism, excretion (ADME), and potential toxicity.
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Structure-activity relationship (SAR) studies: To identify key structural features responsible for its inhibitory activity, which could guide the synthesis of more potent and selective analogs.
The information gathered to date provides a solid foundation for the continued exploration of Xanthine Oxidase-IN-8 as a potential lead compound in drug discovery programs targeting xanthine oxidase.
